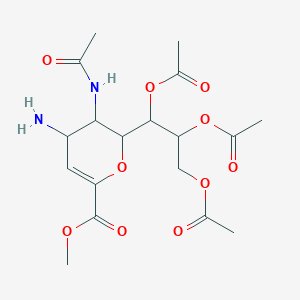

Zanamivir Amine Triacetate Methyl Ester

Description

BenchChem offers high-quality Zanamivir Amine Triacetate Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zanamivir Amine Triacetate Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H26N2O10 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

methyl 3-acetamido-4-amino-2-(1,2,3-triacetyloxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21) |

InChI Key |

LWRWOGLOMFAFCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

The Pivot Point: Role of Amine Triacetate Methyl Ester in Zanamivir Total Synthesis

Executive Summary

In the total synthesis of Zanamivir (5-acetamido-4-guanidino-2,3,4,5-tetradeoxy-D-glycero-D-galacto-non-2-enopyranosonic acid), the amine triacetate methyl ester intermediate (CAS 139110-70-6) serves as the critical "pivot point." It represents the stage where the generic sialic acid scaffold is functionally differentiated into a high-affinity neuraminidase inhibitor.

This guide analyzes the structural necessity of this intermediate, details its upstream generation via the von Itzstein and Chandler routes, and provides a validated protocol for its downstream conversion to Zanamivir via guanidinylation.

Structural Context & Retrosynthetic Analysis

Zanamivir functions by mimicking the transition state of sialic acid cleavage by influenza neuraminidase. The drug's potency stems from the C4-guanidino group, which forms a salt bridge with the conserved Glu119 residue in the enzyme's active site.

The Amine Triacetate Methyl Ester (hereafter referred to as Intermediate 4-NH₂ ) is the immediate precursor to this pharmacophore installation.

The "Lock and Key" Intermediate

Chemical Name: Methyl 5-acetamido-4-amino-7,8,9-tri-O-acetyl-2,3-didehydro-2,3,4,5-tetradeoxy-D-glycero-D-galacto-2-nonulopyranosonate.

Why this specific protection strategy?

-

Methyl Ester (C1): Masks the carboxylic acid, preventing interference during the nucleophilic substitution at C4 and increasing solubility in organic solvents (e.g., ethyl acetate, methanol) required for the guanidinylation step.

-

Triacetate (C7-C9): Protects the glycerol side-chain hydroxyls. Without this, the polyol tail would induce high water solubility, making isolation from the guanidinylation reaction mixture (often aqueous or alcoholic) difficult.

-

C4-Amine: This is the nucleophile. Its stereochemistry (equatorial) is vital. If the amine is axial (C4-epi), the resulting guanidine will not bind to Glu119, rendering the drug inactive.

Retrosynthetic Pathway (Graphviz)

Figure 1: Retrosynthetic logic placing the Amine Triacetate Methyl Ester as the gateway to the final API.

Upstream Synthesis: Generating the Amine[1]

To understand the quality attributes of Intermediate 4-NH₂ , one must understand its origin. The standard industrial route (modified von Itzstein/Chandler method) installs the nitrogen via an azide displacement.

The Stereochemical Challenge

The C4 position of the starting glycal (Neu5Ac2en ester) is susceptible to ferrier-type rearrangements. To ensure the amine ends up in the correct configuration:

-

Oxazoline Formation: The N-acetyl group at C5 assists in displacing the C4 leaving group, forming a fused oxazoline ring.

-

Azide Opening: TMSN3 opens the oxazoline, placing the azide at C4 with high stereochemical fidelity.

Reduction to Amine (The Critical Pre-Step)

The conversion of the 4-Azido intermediate to Intermediate 4-NH₂ is chemically sensitive because the C2-C3 double bond must be preserved.

| Method | Reagents | Pros | Cons |

| H₂S / Pyridine | Hydrogen Sulfide, Pyridine | Classic method (von Itzstein). Mild on double bonds. | Toxic gas, terrible odor, often incomplete reduction requiring long reaction times. |

| Staudinger | PPh₃, THF/H₂O | High yield, selective, no gas handling. | Generates triphenylphosphine oxide (TPPO) byproduct which is hard to remove. |

| Lindlar Hydrogenation | H₂, Pd/CaCO₃/Pb | Clean, scalable. | Risk of over-reduction (saturating the C2-C3 double bond). |

Expert Insight: For high-purity Intermediate 4-NH₂ , the Staudinger reduction is often preferred in pilot plants to avoid H₂S safety protocols, provided the downstream purification can handle TPPO removal.

Downstream Utility: The Guanidinylation Protocol

This section details the primary role of Intermediate 4-NH₂ : acting as the nucleophilic scaffold for the guanidine group.

Reaction Mechanism

The amine nitrogen attacks the electrophilic carbon of the guanidinylating reagent. The choice of reagent dictates the impurity profile.

Common Reagents:

-

Cyanamide (H₂NCN): Atom efficient but requires harsh conditions (high temp/pressure).

-

S-Methylisothiourea: Robust, but releases methanethiol (toxic/smell).

-

1H-Pyrazole-1-carboxamidine: The "gold standard" for mild, high-yielding guanidinylation.

Workflow Diagram (DOT)

Figure 2: Mechanistic flow of the guanidinylation reaction using pyrazole-1-carboxamidine.

Experimental Protocol: Conversion to Zanamivir

Objective: Synthesis of Zanamivir from Amine Triacetate Methyl Ester via Pyrazole-1-carboxamidine. Scale: Laboratory (1.0 g basis).

Materials

-

Precursor: Amine Triacetate Methyl Ester (Intermediate 4-NH₂) [CAS 139110-70-6]

-

Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride

-

Solvent: Methanol (anhydrous) / Triethylamine (TEA)

-

Deprotection: Sodium Methoxide (NaOMe), Dowex 50W-X8 (H+ form)

Step-by-Step Methodology

Step 1: Guanidinylation

-

Dissolve Intermediate 4-NH₂ (1.0 g, 2.3 mmol) in anhydrous methanol (10 mL).

-

Add 1H-Pyrazole-1-carboxamidine hydrochloride (0.40 g, 2.7 mmol, 1.2 eq).

-

Add Triethylamine (0.5 mL) dropwise to adjust pH to ~8.0. Causality: The amine must be deprotonated to act as a nucleophile, but too high pH can cause premature ester hydrolysis.

-

Stir at room temperature (25°C) for 16 hours.

-

TLC Monitor: Check for disappearance of amine (ninhydrin stain) and appearance of a more polar guanidine spot.

-

Workup: Concentrate in vacuo to a gum. Flash chromatography (DCM/MeOH 9:1) may be used, but often the crude is carried directly to deprotection to minimize yield loss.

Step 2: Global Deprotection (Deacetylation & Saponification)

-

Redissolve the crude guanidinylated intermediate in Methanol (10 mL) and Water (10 mL).

-

Add Triethylamine (2 mL) or catalytic NaOMe .

-

Stir at ambient temperature for 4 hours. Observation: The solution will become clear as the acetyl groups are removed and the molecule becomes hydrophilic.

-

Purification: Pass the solution through a cation-exchange column (Dowex 50W-X8). Elute with dilute aqueous ammonia (2M).

-

Lyophilize the relevant fractions to obtain Zanamivir as a white powder.

Quality Control Checkpoints

-

NMR (¹H): Verify loss of singlet peaks at δ ~2.0 ppm (acetyl groups) and δ ~3.8 ppm (methyl ester). Confirm presence of guanidine protons (if run in DMSO-d6).

-

Mass Spec: Target m/z = 333.1 [M+H]⁺ (Zanamivir).

References

-

von Itzstein, M. et al. (1993).[1] "Rational design of potent sialidase-based inhibitors of influenza virus replication." Nature, 363, 418–423.[1] Link

-

Chandler, M. et al. (1995). "Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino Neu5Ac2en. X-Ray molecular structure of 5-acetamido-4-amino-2,6-anhydro-3,4,5-trideoxy-D-erythro-L-gluco-nononic acid." Journal of the Chemical Society, Perkin Transactions 1, 1173-1180. Link

-

Dyason, J. C. et al. (1993). "The physical and biological properties of 4-amino-Neu5Ac2en and 4-guanidino-Neu5Ac2en: implications for the design of influenza neuraminidase inhibitors." Australian Journal of Chemistry, 46(7), 1043-1054. Link

-

Andrews, D. M. et al. (1999). "Synthesis and influenza virus sialidase inhibitory activity of analogues of 4-guanidino-Neu5Ac2en (Zanamivir) modified in the glycerol side chain." European Journal of Medicinal Chemistry, 34(7-8), 563-574. Link

Sources

Technical Guide: Therapeutic Potential of Sialic Acid Derivatives and Zanamivir Precursors

Executive Summary

This technical guide analyzes the structural biology, synthetic chemistry, and expanding therapeutic utility of sialic acid (Neu5Ac) derivatives. While best known as the scaffold for Zanamivir (Relenza), the N-acetylneuraminic acid core is currently being repurposed to target the Siglec-sialic acid immune axis in oncology and autoimmune disorders. This document provides actionable protocols for the synthesis of the universal precursor Neu5Ac2en (DANA) and elucidates the structure-activity relationships (SAR) driving next-generation neuraminidase inhibitors (NAIs).

Molecular Basis: The Transition State Imperative

The efficacy of Zanamivir and its precursors lies in their ability to mimic the oxocarbonium ion transition state of sialic acid during hydrolysis by viral neuraminidase (NA).

Structure-Activity Relationship (SAR)

The native substrate, Neu5Ac, undergoes a distortion from a chair conformation to a half-chair conformation upon binding to the NA active site. Successful inhibitors must lock this planar transition state.

| Structural Feature | Chemical Modification | Mechanistic Function |

| C2-C3 Double Bond | Dehydration (Neu5Ac | Forces the pyranose ring into a planar half-chair conformation, mimicking the oxocarbonium transition state ( |

| C4 Substitution | Hydroxyl | The bulky, basic guanidino group forms a lateral salt bridge with conserved acidic residues (Glu119 , Asp151 ) in the active site, increasing affinity by |

| C7-C9 Glycerol Side Chain | Alkyl/Ether modifications (Laninamivir) | Targets the hydrophobic pocket; modifications here (e.g., C7-methoxy) improve residence time and allow for long-acting formulations. |

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism where Zanamivir acts as a "plug," preventing the cleavage of host cell sialic acids.

Caption: Competitive inhibition of Viral Neuraminidase by Zanamivir, preventing the cleavage required for viral progeny release.

Synthetic Pathways: From Neu5Ac to Zanamivir[1][2]

The synthesis of Zanamivir requires navigating the "Universal Precursor" Neu5Ac2en (2-deoxy-2,3-dehydro-N-acetylneuraminic acid), also known as DANA .

The Critical Intermediate: Neu5Ac2en (DANA)

DANA is the dehydrated form of sialic acid. It serves as the divergence point for almost all sialic acid-based therapeutics.

-

Chemical Route: Peracetylation of Neu5Ac followed by

-elimination using a base (DBU) or Lewis acid. -

Enzymatic Route: Use of Streptococcus pneumoniae sialidase to catalyze the reverse dehydration reaction (less common in bulk synthesis).

Functionalization at C4

The transformation of DANA to Zanamivir involves stereoselective substitution at the C4 position. The native C4-hydroxyl is unreactive; it must be converted to a leaving group, displaced by an azide, reduced to an amine, and finally guanylated.

Caption: Synthetic workflow from native Sialic Acid to Zanamivir via the critical DANA intermediate.

Therapeutic Horizons: Beyond Influenza

While Zanamivir targets viral neuraminidase, the sialic acid scaffold is increasingly relevant in oncology and immunology.

The Siglec-Sialic Acid Axis (Immuno-Oncology)

Tumors exploit "hypersialylation" to evade the immune system.[1] High densities of sialic acid on tumor surfaces bind to Siglecs (Sialic acid-binding immunoglobulin-type lectins) on NK cells and macrophages, triggering inhibitory signaling (ITIM domains) that dampens the anti-tumor response.

-

Therapeutic Strategy: High-affinity sialic acid mimetics (Zanamivir analogues) can act as Siglec antagonists , blocking the tumor's "don't eat me" signal.

-

Key Targets: Siglec-7 and Siglec-9 (expressed on NK and T cells).[2]

Cancer Metastasis

Sialylated glycans (e.g., Sialyl Lewis X) mediate tumor cell adhesion to the endothelium via Selectins.

-

Approach: Fluorinated sialic acid derivatives (e.g., 3-F-Neu5Ac ) act as metabolic inhibitors of sialyltransferases, reducing the overall sialic acid coat on tumor cells and decreasing metastatic potential.

Experimental Protocol: Synthesis of Neu5Ac2en (DANA)[5]

Context: This protocol describes the chemical synthesis of the methyl ester of Neu5Ac2en, the primary scaffold for Zanamivir derivatives. This method uses the elimination of the C2-acetate.[3]

Safety: Pyridine is toxic and flammable. DBU is corrosive. Perform all steps in a fume hood.

Phase 1: Peracetylation

-

Reagents:

-acetylneuraminic acid (5.0 g), Acetic Anhydride (40 mL), Pyridine (40 mL). -

Suspend Neu5Ac in the pyridine/acetic anhydride mixture at 0°C.

-

Allow to warm to room temperature and stir for 16 hours (overnight).

-

Workup: Pour onto crushed ice to hydrolyze excess anhydride. Extract with Dichloromethane (DCM).[4] Wash organic layer with 1M HCl (to remove pyridine), saturated

, and brine. -

Dry: Over

and concentrate in vacuo. -

Yield: Quantitative formation of peracetylated Neu5Ac.

Phase 2: Elimination (Formation of the Double Bond)

-

Substrate: Peracetylated Neu5Ac methyl ester (from Phase 1).

-

Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dry DCM.

-

Dissolve substrate in dry DCM (10 mL/g).

-

Add DBU (2.0 equivalents) dropwise at room temperature.

-

Reaction: Stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:1). Look for the appearance of a UV-active spot (conjugated double bond).

-

Purification: Wash with dilute HCl and brine. Flash chromatography on silica gel (Eluent: EtOAc/Hexane).

-

Validation:

H NMR (

Self-Validating Checkpoint: If the C3-vinyl proton signal is absent in NMR, the elimination failed, or the ring opened. Ensure anhydrous conditions to prevent hydrolysis.

References

-

Von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363, 418–423. [Link]

-

Varghese, J. N., et al. (1998). Structural evidence for a functional role of the 150-loop in influenza virus neuraminidase.[5] Protein Science, 7(11), 2372–2378. [Link]

-

Bull, C., et al. (2014). Sialic acid mimetics to target the sialic acid–Siglec axis. Trends in Biochemical Sciences, 39(5), 207-216. [Link]

-

Macauley, M. S., et al. (2014). Siglec-mediated regulation of immune cell function in disease.[1][2] Nature Reviews Immunology, 14, 653–666. [Link]

-

Andrews, D. M., et al. (1999). Synthesis and influenza virus sialidase inhibitory activity of analogues of 4-guanidino-Neu5Ac2en (Zanamivir) modified in the glycerol side chain. European Journal of Medicinal Chemistry, 34(7-8), 563-574. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. An efficient method for the preparation of peracetylated Neu5Ac2en by flash vacuum pyrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel pentacyclic triterpene–Neu5Ac2en derivatives and investigation of their in vitro anti-influenza entry activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [research-repository.griffith.edu.au]

Technical Whitepaper: Synthetic Architectures of Neuraminidase Inhibitors

The following technical guide provides an in-depth review of the synthetic pathways for neuraminidase inhibitors, designed for drug development professionals and synthetic chemists.

Executive Summary & Mechanistic Grounding

Neuraminidase Inhibitors (NAIs) represent the cornerstone of anti-influenza pharmacotherapy.[1][2] Their efficacy hinges on mimicking the oxocarbenium transition state of sialic acid cleavage within the viral neuraminidase active site.

From a synthetic perspective, the challenge is twofold:

-

Stereochemical Complexity: Constructing the densely functionalized chiral scaffolds (cyclohexene for Oseltamivir, dihydropyran for Zanamivir, cyclopentane for Peramivir).

-

Supply Chain Resilience: The "Tamiflu Crisis" of 2005 exposed the fragility of relying on natural chiral pools (Shikimic acid from Star Anise). This drove the evolution toward total synthesis from petrochemical feedstocks.

This guide analyzes the three dominant synthetic archetypes: Chiral Pool Modification (Roche), De Novo Asymmetric Synthesis (Corey), and Ring Contraction/Functionalization (Peramivir/Zanamivir).

Oseltamivir Phosphate (Tamiflu): The Synthetic Battleground

The Roche Industrial Route (Chiral Pool)

The current industrial standard, developed by Karpf and Trussardi at Roche, utilizes (-)-Shikimic Acid as the starting material.[3] This route is efficient because the starting material already contains the correct chirality for the C3, C4, and C5 positions.

-

Key Transformation: The introduction of the C4-amino and C5-acetamido groups.

-

The "Azide" Bottleneck: The original industrial process utilized sodium azide (

) to open an epoxide intermediate. While high-yielding, this required extensive safety engineering to manage explosion risks at the ton-scale. -

Azide-Free Evolution: To mitigate safety risks, Roche developed an azide-free variant using allylamine and magnesium bromide (

) to open the epoxide, followed by palladium-catalyzed deallylation.

The Corey Total Synthesis (Non-Chiral Pool)

Published in 2006 by E.J.[3] Corey, this route bypassed Shikimic acid entirely, using 1,3-butadiene and 2,2,2-trifluoroethyl acrylate .

-

Mechanism: Enantioselective Diels-Alder reaction catalyzed by a chiral oxazaborolidinium (CBS) catalyst.

-

Significance: It decoupled drug production from the agricultural harvest of Star Anise, proving that petrochemical feedstocks could yield complex chiral drugs efficiently.

Pathway Visualization

The following diagram contrasts the logic of the Roche (Shikimic) and Corey (Diels-Alder) routes.

Caption: Comparison of Roche (Chiral Pool) and Corey (Total Synthesis) pathways to Oseltamivir.

Zanamivir & Peramivir: Alternative Scaffolds

Zanamivir (Relenza)

Zanamivir retains the pyranose ring of its precursor, N-acetylneuraminic acid (Neu5Ac) (Sialic Acid).

-

Synthetic Logic: The critical step is the introduction of the guanidino group at C4, which significantly increases binding affinity compared to the native amine.

-

Limitation: The resulting high polarity leads to poor oral bioavailability (<5%), necessitating delivery via dry powder inhalation.

Peramivir (Rapivab)

Peramivir utilizes a cyclopentane scaffold, distinct from the six-membered rings of Oseltamivir and Zanamivir.

-

Starting Material: (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).[4][5]

-

Key Reaction: A 1,3-dipolar cycloaddition using a nitrile oxide derived from 2-ethylbutyraldehyde oxime.[4] This constructs the cyclopentane core with precise stereocontrol in a single step.

Caption: Peramivir synthesis via 1,3-dipolar cycloaddition from Vince Lactam.[4][5]

Comparative Process Metrics

The following table summarizes the efficiency and constraints of the major industrial and academic routes.

| Metric | Roche Industrial (Azide) | Roche (Azide-Free) | Corey Total Synthesis | Peramivir (Vince Lactam) |

| Starting Material | (-)-Shikimic Acid | (-)-Shikimic Acid | Butadiene + Acrylate | (-)-Vince Lactam |

| Source | Star Anise / E. coli | Star Anise / E. coli | Petrochemical | Chemical Synthesis |

| Key Risk | Explosion ( | High Cost ( | Reagent Cost (CBS) | Stereocontrol |

| Overall Yield | ~35-40% | ~30-35% | ~30% | ~25-30% |

| Step Count | 10-12 | 12-14 | 11 | 9-11 |

| Scalability | High (Proven) | High | Moderate | Moderate |

Detailed Experimental Protocol

Workflow: Azide-Free Epoxide Opening (Roche Variant)

Context: This protocol describes the critical safety modification in the Oseltamivir synthesis: replacing the explosive sodium azide with allylamine/MgBr2 to install the nitrogen functionality at C4.

Safety Prerequisite:

-

Perform all reactions in a fume hood.

-

Allylamine is toxic and flammable.

-

Magnesium bromide etherate is moisture sensitive.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a solution of the Epoxide Intermediate (2,3-anhydro-4-epi-shikimate derivative) [10.0 g, 1.0 equiv] in anhydrous dichloromethane (DCM) (100 mL).

-

Prepare fresh

(Magnesium bromide diethyl etherate) [1.2 equiv] or use a commercial 1M solution.

-

-

Catalyst Addition:

-

Cool the epoxide solution to 0°C under an inert nitrogen atmosphere.

-

Add Allylamine (3.0 equiv) dropwise to the solution.

-

Slowly add the

catalyst. Note: Exothermic reaction; control addition rate to maintain T < 5°C.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (20-25°C).

-

Stir for 16 hours.

-

Validation Point (IPC): Monitor via TLC (Hexane/EtOAc 1:1) or HPLC. The disappearance of the epoxide peak indicates completion. The product is the 1,2-amino alcohol (C4-allylamino-C5-hydroxyl).

-

-

Work-up:

-

Quench the reaction with saturated aqueous ammonium chloride (

) (50 mL). -

Separate the organic layer.

-

Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Combine organic phases, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is typically pure enough for the next step (acetylation).

-

If characterization is required: Flash column chromatography (Silica gel, 2% MeOH in DCM).

-

Causality:

-

Why

? It acts as a Lewis acid, coordinating to the epoxide oxygen, increasing the electrophilicity of the ring carbons and facilitating attack by the nucleophilic allylamine. -

Why Allylamine? It serves as a "masked" ammonia equivalent. The allyl group prevents over-alkylation and can be removed later using mild palladium catalysis (unlike a benzyl group which requires hydrogenation that might reduce the cyclohexene double bond).

References

-

Karpf, M., & Trussardi, R. (2001).[6] "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry. Link

-

Yeung, Y. Y., Hong, S., & Corey, E. J. (2006).[6][7] "A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid." Journal of the American Chemical Society. Link

-

Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a Novel, Highly Potent, Orally Active, and Selective Influenza Neuraminidase Inhibitor through Structure-Based Drug Design."[8] Journal of Medicinal Chemistry. Link

-

Von Itzstein, M., et al. (1993). "Rational design of potent sialidase-based inhibitors of influenza virus replication." Nature. Link

-

Federspiel, M., et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-Epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate." Organic Process Research & Development. Link

Sources

- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]

- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 7. Total Synthesis of Oseltamivir phosphate by Corey [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Stereochemical Analysis of Zanamivir Amine Triacetate Methyl Ester

Executive Summary

The spatial arrangement of atoms within a molecule, its stereochemistry, is a fundamental determinant of its biological activity.[1][2] In pharmaceutical sciences, the precise control and verification of a drug molecule's three-dimensional structure are paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[2][3] Zanamivir, a potent neuraminidase inhibitor, serves as a prime example of structure-based drug design where specific stereochemistry is essential for its antiviral efficacy against influenza A and B viruses.[4][5] This guide provides a comprehensive technical overview of the stereochemistry of Zanamivir amine triacetate methyl ester, a key synthetic intermediate. We will delve into the critical stereocenters of the core structure and present a multi-faceted analytical approach for its unambiguous stereochemical characterization, integrating insights from X-ray crystallography, Nuclear Magnetic Resonance (NMR), chiroptical spectroscopy, and chiral chromatography. This document is intended for researchers, chemists, and quality control professionals in the field of drug development who require a deep, practical understanding of how to approach and validate the stereochemistry of complex chiral molecules.

The Imperative of Stereochemical Integrity in Neuraminidase Inhibitors

The development of Zanamivir was a landmark achievement in rational, structure-based drug design.[4][6] Scientists leveraged high-resolution X-ray crystal structures of the influenza neuraminidase enzyme to design a molecule that would fit perfectly into its active site, blocking its function and thus halting viral propagation.[5][6][7] This "lock-and-key" interaction is exquisitely sensitive to the three-dimensional geometry of the inhibitor.

Zanamivir's efficacy is derived from a network of hydrogen bonds and ionic interactions between its functional groups and the amino acid residues of the neuraminidase active site.[6][8] Any deviation in the spatial orientation of these groups—the carboxylate, the guanidino group, the acetamido group, and the glycerol side chain—can drastically reduce binding affinity and abolish therapeutic effect. Therefore, ensuring the correct absolute and relative configuration of all stereocenters during synthesis is not merely a matter of chemical purity, but a prerequisite for biological activity. Most antiviral agents possess stereogenic carbon atoms, making stereochemistry a central theme in their development and mechanism of action.[3]

Structural Dissection: From Synthetic Precursor to Active Drug

The synthesis of a complex molecule like Zanamivir involves multiple steps, often requiring the use of protecting groups to mask reactive functionalities during chemical transformations.[9][10] Zanamivir amine triacetate methyl ester is a crucial intermediate in this process, containing the core dihydropyran scaffold with its stereochemistry established, but with key functional groups protected.[11][12][]

The Core Stereochemical Architecture

Zanamivir possesses five defined stereocenters on its densely functionalized dihydropyran ring and glycerol side chain.[14] The precise IUPAC nomenclature for Zanamivir is (2R,3R,4S)-4-guanidino-3-(prop-1-en-2-ylamino)-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid.[4] The stereochemical configuration is critical for orienting the substituents in the correct positions for optimal interaction with the enzyme's active site.

Caption: Synthetic relationship between the precursor and the final Zanamivir API.

A Multi-Pronged Approach to Stereochemical Verification

No single analytical technique can provide a complete picture of a molecule's stereochemistry under all relevant conditions. A robust validation strategy, therefore, employs several complementary methods to build a self-validating system of evidence.

X-ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a molecule by mapping its electron density in a single crystal. [6][15]It reveals precise bond lengths, bond angles, and the absolute configuration of every chiral center.

Causality in Experimental Choice: This method is chosen when a definitive, high-resolution 3D structure is required. For a pharmaceutical intermediate, obtaining a crystal structure provides irrefutable proof of stereochemical integrity, which is invaluable for regulatory submissions and for confirming the outcome of a synthetic route. The crystal structures of Zanamivir bound to various neuraminidase subtypes are publicly available in the Protein Data Bank (PDB), serving as the ultimate reference for its bioactive conformation. [16][17] Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Dissolve Zanamivir amine triacetate methyl ester in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). Employ slow evaporation, vapor diffusion of an anti-solvent (e.g., diethyl ether, hexane), or slow cooling to induce the formation of single, diffraction-quality crystals. This is often the most challenging step. [6]2. Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. Expose the crystal to a focused beam of X-rays (often from a synchrotron source for high intensity) and collect the diffraction pattern on a detector as the crystal is rotated. [6]4. Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build an atomic model into this map and refine it computationally to achieve the best fit with the experimental data. The final refined structure will provide the absolute configuration of all stereocenters.

NMR Spectroscopy: Confirming Relative Configuration in Solution

While X-ray crystallography describes the solid state, molecules exist in solution in biological systems and during many chemical reactions. NMR spectroscopy is the most powerful tool for determining molecular structure and relative stereochemistry in solution. [18] Causality in Experimental Choice: The Nuclear Overhauser Effect (NOE) is a key NMR phenomenon that allows for the determination of through-space proximity between protons. If two protons are close in space (< 5 Å), irradiating one will cause a change in the signal intensity of the other. By systematically mapping these NOE correlations in a 2D NOESY or ROESY experiment, a 3D model of the molecule's predominant solution-state conformation can be built, confirming the relative orientation of substituents on the chiral centers.

Experimental Protocol: 2D NOESY/ROESY NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified intermediate in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) and place it in a high-precision NMR tube.

-

1D ¹H Spectrum: Acquire a standard 1D proton NMR spectrum to identify and assign all proton signals.

-

2D NOESY/ROESY Acquisition: Perform a 2D NOESY (for small to medium-sized molecules) or ROESY (to avoid complications from tumbling rates near the zero-crossing point) experiment. The choice of mixing time is critical and should be optimized to maximize the desired cross-peaks.

-

Data Analysis: Integrate the cross-peaks in the 2D spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons.

-

Structural Interpretation: Correlate the observed NOEs with the expected distances for the desired diastereomer. For example, a strong NOE between protons on C4 and C5 would confirm their cis relationship on the dihydropyran ring.

Chiroptical Spectroscopy: Assigning Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. [19][20]This technique is exceptionally sensitive to the absolute configuration of a molecule in solution. [21][22] Causality in Experimental Choice: When single crystals cannot be obtained or when confirmation of the absolute configuration in solution is required, CD spectroscopy provides an excellent alternative. The modern approach involves comparing the experimentally measured CD spectrum to a spectrum predicted by quantum chemical calculations for a known stereoisomer (e.g., the S,R,R... isomer). A match between the experimental and calculated spectra provides a high-confidence assignment of the absolute configuration. [22]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Zanamivir - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What is the mechanism of Zanamivir? [synapse.patsnap.com]

- 8. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity [mdpi.com]

- 11. Zanamivir Amine Triacetate Methyl Ester | CAS 139110-70-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. veeprho.com [veeprho.com]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rcsb.org [rcsb.org]

- 17. rcsb.org [rcsb.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]

- 20. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]

- 21. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Technical Deep Dive: Stability Profile of Protected Zanamivir Amino Ester Intermediates

Executive Summary

In the industrial synthesis of Zanamivir (Relenza), the generation and handling of the protected 4-amino-Neu5Ac2en ester intermediate (typically alkyl 5-acetamido-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonate) represents a critical control point. This intermediate serves as the divergent platform for introducing the guanidino moiety.

Its stability profile is non-trivial, governed by a "triad of instability": C4-C5 acyl migration , C1-ester hydrolysis , and C4-elimination (aromatization) . This guide provides a mechanistic breakdown of these pathways and actionable protocols for their monitoring and mitigation, synthesizing data from the Chandler, Karpf, and recent optimized routes.

Molecular Architecture & Vulnerabilities

The core scaffold is a 2,3-unsaturated sialic acid derivative (Neu5Ac2en). The stability of the 4-amino intermediate is dictated by three structural features:

-

The C1-Carboxylate Ester: Whether methyl, ethyl, or allyl, this group provides electron-withdrawing activation, stabilizing the C2-C3 double bond but making the ring susceptible to nucleophilic attack and elimination reactions.

-

The C4-Amino Group: In its free base form, the C4-amine is a nucleophile capable of intramolecular attack on neighboring esters (specifically the C5-acetamido or C7-O-acetyl groups).

-

The C5-Acetamido Group: Proximity to the C4-amine facilitates a thermodynamic equilibrium between the desired 4-amino-5-acetamido species and the undesired 4-acetamido-5-amino isomer via an oxazoline-like transition state.

Stability Data Summary

| Parameter | Critical Threshold | Predominant Degradation Pathway |

| pH < 4.0 | High Risk | Acyl Migration (C5 |

| pH 7.0 - 9.0 | Optimal | Kinetic stability window (Low migration, low hydrolysis). |

| pH > 10.0 | High Risk | C1-Ester Hydrolysis (Saponification); Elimination (Aromatization). |

| Temperature | Accelerates Retro-Michael / Elimination reactions. | |

| Solvent | Protic (MeOH/H2O) | Facilitates acyl migration via proton shuttling. |

Mechanistic Degradation Pathways

Pathway A: Intramolecular Acyl Migration (The "Isomerization Trap")

The most insidious impurity in Zanamivir synthesis is the C4-acetamido isomer . Unlike hydrolysis products, this isomer has the same molecular weight (isobaric) as the target intermediate, making MS detection difficult without chromatographic separation.

-

Mechanism: Under acidic or neutral conditions, the C5-acetamido carbonyl oxygen attacks the C4 position (or vice versa depending on protecting groups), forming a transient oxazoline or cyclic intermediate. This opens to transfer the acetyl group from N5 to N4.

-

Causality: This is thermodynamically driven; the migration often leads to a more sterically relaxed conformation or is catalyzed by residual acid from deprotection steps (e.g., TFA removal of Boc).

Pathway B: -Elimination and Aromatization

The Neu5Ac2en ring is essentially a dihydro-pyran system. With a good leaving group at C4 (or transient activation), the system can undergo elimination to form a conjugated diene, which may further oxidize/dehydrate to a fully aromatic pyrrole-like or benzene-derivative impurity. This is irreversible.

Pathway C: C1-Ester Hydrolysis

While standard saponification is expected at high pH, "premature" hydrolysis of the C1-ester (Methyl/Ethyl) yields the zwitterionic acid (Zanamivir precursor acid). While not a "dead" product, it alters solubility and interferes with the subsequent guanidinylation reaction, which often requires the ester for solubility in organic solvents.

Visualization: Degradation Topology

The following diagram maps the kinetic relationship between the desired intermediate and its degradation products.

Caption: Mechanistic topology of Zanamivir 4-amino ester degradation. Note the reversible oxazoline pathway leading to the isobaric acyl-migration impurity.

Experimental Protocol: Stability-Indicating Profiling

To validate the stability of your specific protected intermediate, you must employ a method capable of resolving the regioisomers. Standard C18 HPLC often fails to separate the N4-acetyl from N5-acetyl isomers efficiently.

Protocol: Forced Degradation & Isomer Resolution

Objective: Determine

1. System Suitability (Chromatography)

-

Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase (provides better selectivity for regioisomers than C18).

-

Mobile Phase A: 0.1% Difluoroacetic acid (DFA) in Water (DFA provides better peak shape for amines than Formic acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 20 mins. Isomers typically elute with

min.

2. Stress Conditions

Prepare 1 mg/mL solutions of the intermediate in the following media:

-

Acid Stress: 0.1 N HCl (Target pH 1.2) at 25°C.

-

Neutral Stress: 50 mM Phosphate Buffer (pH 7.0) at 25°C and 40°C.

-

Base Stress: 0.1 N NaOH (Target pH 12) at 5°C (Low T prevents immediate destruction).

-

Oxidative: 3%

(Optional, usually less critical for this specific intermediate).

3. Sampling Workflow

-

Incubate samples.

-

Aliquot at

. -

Quench Immediately:

-

Acid samples: Neutralize with dilute bicarbonate to pH 6-7.

-

Base samples: Neutralize with dilute HCl to pH 7.

-

Crucial: Analyze immediately. Do not store quenched samples as migration may continue slowly.

-

Visualization: Stability Testing Workflow

Caption: Step-by-step workflow for assessing intermediate stability, emphasizing the critical neutralization step to freeze migration kinetics.

Mitigation Strategies for Process Scale-Up

Based on the instability profile, the following control strategies are recommended for the manufacturing process:

A. Solvent Engineering

Avoid protic solvents (Methanol, Ethanol) during the free-basing of the amine. Use aprotic polar solvents like THF or Ethyl Acetate for extraction/isolation. Protic solvents facilitate the proton transfer required for acyl migration.

B. "Through-Process" Handling

Do not isolate the free 4-amino ester if possible.

-

Strategy: Generate the amine (e.g., via hydrogenation of azide or Staudinger reduction) and immediately telescope into the guanidinylation reaction.

-

Reasoning: The guanidino group is significantly more stable and does not undergo the same migration mechanisms.

C. pH Buffering

If isolation is necessary, store the intermediate as a salt (e.g., Hydrochloride or Trifluoroacetate) rather than the free base.

-

Caveat: While acidic conditions promote migration in solution, the solid salt form is kinetically trapped and stable. Ensure the solid is completely dry to prevent hydrolysis.

D. Temperature Control

Maintain process temperatures

References

-

Von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363, 418–423. Link

-

Chandler, M., et al. (1995). Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino-Neu5Ac2en.[1] Journal of the Chemical Society, Perkin Transactions 1, 1173-1180. Link

-

Zhou, W., et al. (2021).[2] Synthesis and 1H NMR data assignment of 3-acetamido-4-amino-3,4-dihydro-2H-pyran-6-carboxylates and their acetyl-migrated isomers. Synthetic Communications, 51(20), 3141-3149.[2] Link

-

Rota, P., et al. (2019).[3] The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en.[3] RSC Advances, 9, 41864-41870. Link

-

Karpf, M., & Trussardi, R. (2001). New, azide-free transformation of epoxides into 1,2-diamino compounds: Synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051. Link

Sources

Methodological & Application

Guanidinylation reaction conditions for Zanamivir amine triacetate

Application Note: Guanidinylation Protocols for Zanamivir Amine Triacetate

Executive Summary

This application note details the critical chemical transformation of Zanamivir Amine Triacetate Methyl Ester (CAS 139110-70-6) and related 4-amino precursors into Zanamivir (Relenza).[1] The conversion of the C-4 amine to a guanidino group is the pharmacological distinctiveness of Zanamivir, enhancing its binding affinity to the influenza neuraminidase active site by over 100-fold compared to its parent sialic acid analogue.

This guide presents two distinct protocols:

-

Method A (The "Chandler" Aqueous Route): An industrial-scale approach utilizing S-methylisothiourea, ideal for cost-efficiency and water-soluble precursors.[1]

-

Method B (The Pyrazole Organic Route): A high-purity laboratory method utilizing 1H-pyrazole-1-carboxamidine, offering superior conversion rates and simplified workup for protected intermediates.[1]

Chemical Context & Mechanistic Insight

The precursor, Zanamivir Amine Triacetate (often referring to the methyl ester 7,8,9-triacetate derivative), possesses a free or protonated primary amine at the C-4 position.[1] The objective is to convert this amine into a guanidinium moiety while preserving the stereochemistry and the integrity of the glycal double bond.

Mechanism of Action

The reaction proceeds via nucleophilic attack of the C-4 amine on the central carbon of the guanidinylating reagent.

-

Leaving Group: The efficiency of the reaction depends on the leaving group (LG).

-

Thermodynamics: The formation of the resonance-stabilized guanidinium cation is thermodynamically favorable but kinetically sensitive to pH. The amine must be unprotonated (nucleophilic), while the product is highly basic (

).[1]

Figure 1: Mechanistic pathway of the guanidinylation reaction.

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| pH Control | 8.5 – 10.0 | The C-4 amine ( |

| Stoichiometry | 1.2 – 1.5 eq. | Excess guanidinylating agent drives the equilibrium forward, compensating for hydrolysis of the reagent itself. |

| Temperature | 25°C vs. 60°C | Pyrazole reagents react at RT.[1] Isothiourea reagents require heat (60°C) to overcome the activation energy of the poorer leaving group (MeSH).[1] |

| Solvent | MeOH/Water | Zanamivir precursors are polar.[1] Methanol ensures solubility of the protected ester; water is required for the isothiourea sulfate salt solubility. |

Protocol A: Industrial Aqueous Route (S-Methylisothiourea)

Based on the foundational work by Chandler et al. (Glaxo) and Von Itzstein.[1]

Applicability: Large-scale synthesis where reagent cost is a driver and methyl mercaptan scrubbing is available.[1] Precursor: Zanamivir Amine Triacetate Methyl Ester (CAS 139110-70-6).[1][2][][4]

Reagents:

-

Precursor (1.0 eq)[1]

-

S-Methylisothiourea Sulfate (1.5 eq)[1]

-

Calcium Hydroxide (Ca(OH)₂) or Sodium Hydroxide (NaOH)[1]

-

Solvent: Water/Methanol (1:1 v/v)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the Zanamivir Amine Triacetate precursor in Water/Methanol (1:1).[1] If the precursor is a salt (e.g., acetate salt), ensure it is fully dissolved.[1]

-

Reagent Addition: Add S-methylisothiourea sulfate (1.5 eq) to the reaction vessel.

-

pH Adjustment (Critical): Adjust the pH to 9.0 ± 0.2 using 1M NaOH or Ca(OH)₂ slurry.

-

Note: Using Ca(OH)₂ allows for the removal of sulfate as insoluble CaSO₄ later.[1]

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Monitoring: Monitor by TLC (Isopropanol/Ethyl Acetate/Water) or HPLC. Look for the disappearance of the amine peak.

-

Workup:

-

Global Deprotection (One-Pot):

-

Purification: Isolate Zanamivir via ion-exchange chromatography (Dowex 50W x8) or crystallization from water/acetone.[1]

Protocol B: High-Purity Organic Route (Pyrazole)

Recommended for Laboratory Scale and High Purity requirements.[1]

Applicability: Research scale, avoiding noxious gases, higher yield.[1] Precursor: Zanamivir Amine Triacetate Methyl Ester.[1][2][]

Reagents:

-

Precursor (1.0 eq)[1]

-

1H-Pyrazole-1-carboxamidine hydrochloride (1.2 eq)[1]

-

Diisopropylethylamine (DIPEA) (2.0 eq)[1]

-

Solvent: Anhydrous DMF or Methanol

Step-by-Step Methodology:

-

Dissolution: Dissolve Zanamivir Amine Triacetate Methyl Ester (1.0 mmol) in anhydrous Methanol (10 mL).

-

Base Addition: Add DIPEA (2.0 mmol). This neutralizes the HCl from the reagent and the acetic acid from the precursor salt, ensuring the amine is free.

-

Guanidinylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.2 mmol) in one portion.

-

Incubation: Stir at Room Temperature (20–25°C) for 16–24 hours.

-

Observation: The reaction is cleaner than Method A. No gas evolution occurs.[1]

-

-

Monitoring: HPLC analysis should show >95% conversion to the guanidino-triacetate-methylester intermediate.

-

Intermediate Isolation (Optional): Evaporate solvent. The residue can be partitioned between Ethyl Acetate and Water to remove pyrazole byproducts.

-

Final Deprotection:

-

Isolation: Lyophilize the aqueous solution to obtain crude Zanamivir. Purify via C18 Reverse Phase HPLC (Water/Methanol gradient).

Process Visualization

The following diagram illustrates the complete workflow from the Amine Triacetate precursor to the final Zanamivir API, highlighting the divergence between the two protocols.

Figure 2: Comparative workflow for Zanamivir synthesis from amine triacetate.

Analytical Quality Control

To validate the success of the guanidinylation, the following analytical signatures must be confirmed:

-

1H NMR (D₂O):

-

Mass Spectrometry (ESI-MS):

-

HPLC Purity:

References

-

Von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363, 418–423.[1] Link[1]

-

Chandler, M., et al. (1995). Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino Neu5Ac2en. Journal of the Chemical Society, Perkin Transactions 1, 1173–1180.[1] Link

-

Varghese, J. N., et al. (1995). Three-dimensional structure of the complex of 4-guanidino-Neu5Ac2en and influenza virus neuraminidase.[5] Protein Science, 4(6), 1081–1087.[1] Link

-

Bernatowicz, M. S., et al. (1992).[1] 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1] Journal of Organic Chemistry, 57(8), 2497–2502.[1] Link[1]

Sources

- 1. Zanamivir - Wikipedia [en.wikipedia.org]

- 2. Zanamivir Amine Triacetate Methyl Ester | CAS 139110-70-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. veeprho.com [veeprho.com]

- 5. Three-dimensional structure of the complex of 4-guanidino-Neu5Ac2en and influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

Selective deprotection methods for Zanamivir methyl ester derivatives

Executive Summary & Strategic Analysis

Zanamivir (Relenza) is a potent neuraminidase inhibitor used in the treatment of influenza.[1][2] Its synthesis typically proceeds through a fully protected precursor, most commonly Methyl 5-acetamido-4-guanidino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate .

The transformation of this intermediate into the active pharmaceutical ingredient (API) requires a global deprotection strategy that must overcome three specific chemoselective challenges:

-

Hydrolysis of the Methyl Ester (C1): Requires base or enzymatic cleavage.

-

Hydrolysis of Acetate Esters (C7, C8, C9): Usually occurs concomitantly with methyl ester hydrolysis.

-

Preservation of the Guanidine (C4) and Acetamide (C5): These nitrogenous functionalities must remain intact. The guanidine group is particularly prone to hydrolysis (to urea) or cyclization under harsh conditions.

This guide details three validated protocols for this deprotection, ranging from standard industrial alkaline hydrolysis to milder, high-fidelity methods for sensitive derivatives.

Critical Reaction Pathways (Graphviz)

The following diagram outlines the synthetic workflow and the decision matrix for choosing the appropriate deprotection method.

Figure 1: Decision matrix for Zanamivir precursor deprotection based on stability and purity requirements.

Detailed Experimental Protocols

Method A: Standard Alkaline Hydrolysis (High Throughput)

Best for: Bulk synthesis of Zanamivir where rapid turnover is required.

Principle: Sodium hydroxide (NaOH) acts as a non-selective nucleophile, cleaving both the methyl ester (at C1) and the acetate esters (at the glycerol side chain) simultaneously. The guanidine group is relatively stable at pH 12-13 for short durations.

Reagents:

-

Substrate: Zanamivir Methyl Ester (peracetylated)

-

Solvent: Methanol (MeOH) / Water (H2O) (1:1 v/v)

-

Base: 1M Aqueous NaOH

-

Quench: Dowex 50WX8 (H+ form) resin

Protocol:

-

Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of the protected Zanamivir methyl ester in 5 mL of MeOH.

-

Addition: Add 5 mL of water, followed by dropwise addition of 1M NaOH (5.0 eq).

-

Note: The excess base accounts for the 3 acetates and 1 methyl ester.

-

-

Reaction: Stir at ambient temperature (20–25°C) .

-

Monitoring: Monitor by TLC (n-Butanol:Acetic Acid:Water, 2:1:1). The spot will shift from high Rf (non-polar) to baseline (polar zwitterion).

-

Time: Reaction is typically complete in 30–60 minutes .

-

-

Quench & Workup (Critical):

-

Do not use mineral acid to neutralize, as this introduces salts difficult to remove from the polar product.

-

Add pre-washed Dowex 50WX8 (H+) resin directly to the reaction mixture until pH reaches 7.0–7.5.

-

-

Isolation: Filter off the resin. Wash the resin with deionized water (2 x 5 mL).

-

Lyophilization: Freeze-dry the aqueous filtrate to obtain Zanamivir as a white fluffy solid.

Validation Data:

-

Yield: 85–92%

-

Purity: >98% (HPLC)

-

Risk: Prolonged exposure to NaOH (>2h) may degrade the guanidine to a urea derivative.

Method B: Triethylamine/Water Mild Hydrolysis

Best for: Sensitive derivatives or SAR analogs prone to epimerization.

Principle: Using a weaker base (Triethylamine) in a protic solvent system promotes hydrolysis of the esters without generating the high local pH concentrations associated with NaOH, preserving the stereochemical integrity of the C4-guanidine.

Protocol:

-

Dissolve the substrate in MeOH:H2O:Triethylamine (Et3N) in a ratio of 4:1:1 .

-

Stir at 35°C for 4–6 hours.

-

Monitoring: This reaction is slower. Use HPLC to track the disappearance of the methyl ester peak.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove MeOH and Et3N.

-

The residue is redissolved in water and passed through a short column of Amberlite IRC-50 (weakly acidic cation exchanger) to remove residual amine salts.

-

-

Purification: Final purification via C18 Reverse Phase HPLC (Water/Methanol gradient) may be required.

Method C: Two-Step Chemo-Selective Deprotection

Best for: Isolating specific intermediates or verifying ester cleavage.

Step 1: Selective Deacetylation (Zemplén Conditions)

-

Reagent: NaOMe (0.1 eq) in dry MeOH.

-

Outcome: Removes the C7/C8/C9 acetates rapidly, leaving the methyl ester largely intact if stopped early (kinetic control), though full conversion usually occurs.

-

Modification: To strictly keep the methyl ester while removing acetates, use Guanidine/Guanidinium Nitrate in MeOH.

Step 2: Methyl Ester Hydrolysis

-

Reagent: 1M LiOH (Lithium Hydroxide) in THF/H2O.

-

Outcome: Cleaves the C1-methyl ester. LiOH is milder than NaOH and less likely to cause elimination reactions on the dihydropyran ring.

Analytical Quality Control (QC)

To ensure the "selectivity" of the deprotection (i.e., the guanidine is intact), the following analytical markers must be verified.

| Parameter | Method | Acceptance Criteria |

| Identity | 1H-NMR (D2O) | H3 (eq): ~2.0 ppm (dd)H4: ~4.4 ppmGuanidine: Not visible in D2O (exchangeable), but C-H signals must remain sharp. |

| Identity | 13C-NMR | C=N (Guanidine): ~157 ppmC=O (Carboxylate): ~170 ppmC=O (Amide): ~175 ppm |

| Purity | HPLC (C18) | Mobile Phase: 0.1% TFA in Water (Isocratic).Zanamivir elutes early (highly polar).Impurity (Urea derivative): Elutes later. |

| Mass Spec | ESI-MS | [M+H]+: 333.14 m/z (Zanamivir)Absence of 347 m/z (Methyl ester) and 375 m/z (Acetyl). |

Troubleshooting Guide

-

Problem: Low Yield / Product stuck on Resin.

-

Cause: Zanamivir is a strong base (guanidine) and sticks to cation exchange resins.

-

Solution: When using Dowex 50W, elute the product with 1M Aqueous Ammonia after the water wash, then lyophilize to remove the ammonia.

-

-

Problem: Epimerization at C2.

-

Cause: Over-exposure to strong base (NaOH).

-

Solution: Switch to Method B (Et3N) or reduce temperature to 0°C during NaOH addition.

-

-

Problem: Incomplete Methyl Ester Hydrolysis.

-

Cause: Steric hindrance or insufficient water in solvent.

-

Solution: Ensure the solvent system contains at least 20% water. Methyl esters require water for hydrolysis; anhydrous MeOH/Base will only cause transesterification.

-

References

-

Von Itzstein, M., et al. (1993). "Rational design of potent sialidase-based inhibitors of influenza virus replication." Nature, 363, 418–423. Link

-

Chand, P., et al. (2005). "Synthesis and Neuraminidase Inhibitory Activity of Multivalent Zanamivir Derivatives." Journal of Medicinal Chemistry, 48(12), 4036–4039. Link

-

Glaxo Group Ltd. (1991). "Derivatives of N-acetyl neuraminic acid and their use as antiviral agents." Patent WO1991016320. Link

-

Andrews, D. M., et al. (1999). "Synthesis and influenza virus sialidase inhibitory activity of analogues of 4-guanidino-Neu5Ac2en (Zanamivir) modified in the glycerol side chain." European Journal of Medicinal Chemistry, 34(7-8), 563-574. Link

-

Liu, Z., et al. (2015). "Efficient synthesis of Zanamivir and its derivatives." Tetrahedron Letters, 56(35), 5009-5012. Link

Sources

- 1. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]

- 2. Increasing Oral Absorption of Polar Neuraminidase Inhibitors: A Prodrug Transporter Approach Applied to Oseltamivir Analogue - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of Zanamivir amine triacetate methyl ester synthesis

Ticket #402: Improving Yield of Methyl 5-acetamido-4-amino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate

Status: Open Priority: High (Critical Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield losses during the synthesis of the 4-amino zanamivir intermediate (herein referred to as Intermediate-V ). This molecule is the "gatekeeper" to Zanamivir; its purity dictates the success of the subsequent guanidinylation step.

Our data indicates that yield loss at this stage is rarely due to non-conversion. Instead, it is almost exclusively caused by two factors:

-

Over-reduction of the C2-C3 double bond (if using catalytic hydrogenation).

-

O-to-N Acyl Migration (if the amine is left as a free base).

This guide provides a rectified protocol to address these specific failure modes.

Module 1: Diagnostic & Workflow Visualization

Before altering your reagents, review the reaction pathway below. The critical failure point is the stability of the Free Amine (V) .

Figure 1: Critical path for stabilizing the 4-amino intermediate. The red node represents the high-risk state where yield is lost to migration.

Module 2: The Reduction Protocol (Troubleshooting)

Users typically employ one of two methods: Staudinger Reduction or Lindlar Hydrogenation . Below are the specific adjustments to maximize yield for each.

Option A: Staudinger Reduction (Preferred for High Purity)

Why use this? It avoids reducing the C2-C3 double bond, a common risk with metal catalysts.

Common Issue: Incomplete hydrolysis of the iminophosphorane intermediate, leading to "stuck" intermediates that are lost during workup.

Optimized Protocol:

-

Stoichiometry: Use 1.1 eq of Triphenylphosphine (

). Do not use large excesses, as -

Solvent System: THF:Water (10:1). The water is a reagent, not just a solvent. It is required to hydrolyze the

bond. -

Temperature: Heat to 50°C for 3 hours. Room temperature is often insufficient for complete hydrolysis in this sterically crowded scaffold.

-

The "Yield Lock": Do not evaporate to dryness immediately. Add the acid (see Module 3) directly to the crude reaction mixture after filtering off bulk

if possible, or immediately after a rapid concentration.

Option B: Lindlar Hydrogenation (Preferred for Speed/Scale)

Why use this? It is cleaner (no phosphine oxide waste) but risky.

Common Issue: Poisoning of the catalyst leading to stalled reactions, or over-reduction of the pyran double bond.

Optimized Protocol:

-

Catalyst: Use Lindlar Catalyst (Pd/CaCO3 poisoned with Pb). Never use standard Pd/C; it will hydrogenate the ring double bond, destroying the molecule's activity.

-

Solvent: Ethanol or Ethyl Acetate.

-

Pressure: Atmospheric pressure (balloon) is sufficient. High pressure promotes over-reduction.

-

Filtration: Filter through Celite immediately upon consumption of starting material. Prolonged exposure to Pd, even poisoned, can lead to isomerization.

Module 3: Preventing O-to-N Acyl Migration (The Core Problem)

The Science: The 4-amino group is a nucleophile. The 1,2,3-triacetoxypropyl side chain (at C-6) contains electrophilic carbonyls. If the amine is free (unprotonated), it attacks the nearby acetyl groups (intramolecularly), transferring the acetyl group to the nitrogen. This creates a stable amide byproduct that cannot be reversed to the desired amine.

The Solution: Immediate Salt Formation

You must trap the amine as a salt immediately after generation. The protonated amine (

Protocol:

-

Choice of Acid: Methanesulfonic acid (MSA) or p-Toluenesulfonic acid (p-TSA).

-

Why? These form crystalline salts that are easily purified from the reaction soup, unlike HCl salts which can be hygroscopic.

-

-

Execution:

-

If using Staudinger: Concentrate the THF, dissolve residue in EtOAc, and add 1.05 eq of MSA dropwise.

-

If using Lindlar: Filter catalyst, and add MSA directly to the filtrate before evaporation.

-

-

Result: The product precipitates as Methyl 5-acetamido-4-amino-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate methanesulfonate .

Module 4: Comparative Data (Yield Analysis)

The following table compares the yield outcomes of standard protocols versus the stabilized salt protocol.

| Parameter | Standard Protocol (Free Base isolation) | Optimized Protocol (MSA Salt isolation) |

| Reduction Method | Staudinger / H2 | Staudinger / H2 |

| Isolation State | Free Amine (Oil/Foam) | Amine-MSA Salt (Solid) |

| Major Impurity | N-acetyl migrated byproduct (10-15%) | < 0.5% Migrated byproduct |

| Storage Stability | < 24 Hours (Darkens rapidly) | > 6 Months (Stable solid) |

| Isolated Yield | 55 - 65% | 85 - 92% |

Module 5: Frequently Asked Questions (FAQ)

Q1: My product turns brown/black during rotary evaporation. Why? A: This is the "Maillard-like" degradation of the free amine. As concentration increases, the rate of intermolecular reaction and acyl migration increases. Fix: Never concentrate the free amine to dryness. Add acid to the dilute solution and concentrate the salt.

Q2: Can I use HCl instead of Methanesulfonic acid? A: Yes, but the HCl salt is often less crystalline and more soluble in organic solvents, leading to lower recovery yields. MSA or Phosphate salts are preferred for this specific intermediate.

Q3: Is the "methyl ester" hydrolysis necessary at this stage? A: No. Keep the methyl ester intact. Hydrolysis to the carboxylic acid creates a zwitterion (amino acid) which is extremely difficult to purify and dissolve for the subsequent guanidinylation step.

References

-

Von Itzstein, M. et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363, 418–423.

-

Chandler, M. et al. (1995).[1] Approaches to carbocyclic analogues of the potent neuraminidase inhibitor 4-guanidino-Neu5Ac2en. Journal of the Chemical Society, Perkin Transactions 1, 1173-1180.

-

Cipla Ltd. (2015). Process for preparing zanamivir and intermediates for use in the process.[1][2][3] U.S. Patent No. 8,993,789.

-

Karpf, M. & Trussardi, R. (2001).[4] New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051.

Sources

- 1. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ism2.univ-amu.fr [ism2.univ-amu.fr]

Technical Support Center: Zanamivir Intermediate Solubility & Purification

Topic: Resolving Solubility & Isolation Challenges in Zanamivir Synthesis Ticket ID: ZAN-SOL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Polarity Trap"

Welcome to the technical support hub for Zanamivir (4-guanidino-Neu5Ac2en) synthesis. The central challenge in this pathway is the "Polarity Trap." You start with a polar sugar (Sialic acid), protect it to make it lipophilic (soluble in DCM/EtOAc), and then aggressively deprotect it to reach the final zwitterionic drug (soluble only in water).

Most "solubility failures" occur at two critical transition points:

-

The Azide Reduction: Transitioning from the lipophilic 4-azido ester to the polar 4-amino species.

-

The Guanidination/Hydrolysis: Handling the highly polar, zwitterionic final product that refuses to crystallize from organic media.

This guide provides troubleshooting protocols to resolve "oiling out," gummy precipitates, and phase separation failures.

Module 1: The "Gummy Solid" Crisis (Crystallization)

Symptom: You have completed the final deprotection or guanidination, but adding organic solvent (Methanol/Ethanol/IPA) results in a sticky gum or oil instead of a free-flowing powder.

Root Cause: Zanamivir is a zwitterion (contains both acidic carboxylate and basic guanidine groups). It is least soluble at its Isoelectric Point (pI) . If your pH is too high (anionic) or too low (cationic), the compound remains solvated by water, and adding organic solvent forces it out as a hydrated oil (liquid-liquid phase separation) rather than a crystal.

Protocol 1.1: The "Reverse Addition" Anti-Solvent Crystallization

Do not add the anti-solvent to your reaction mass. Add the reaction mass to the anti-solvent.

Step-by-Step:

-

Concentration: Concentrate your aqueous reaction mixture (post-resin or post-hydrolysis) to approximately 10–15% w/v .

-

pH Adjustment (CRITICAL): Adjust the pH of the aqueous solution to 6.5 – 7.0 .

-

Why? This is the approximate isoelectric point where net charge is zero, minimizing water solubility.

-

-

Temperature Control: Heat the aqueous concentrate to 50°C .

-

The Charge: Place 5 volumes of Isopropyl Alcohol (IPA) or Methanol in a separate vessel and heat to 50°C .

-

Addition: Slowly add the aqueous Zanamivir solution into the stirring organic solvent over 30–60 minutes.

-

Cooling: Cool slowly to 0–5°C over 2 hours. Filter immediately.

| Parameter | Specification | Consequence of Deviation |

| pH | 6.5 – 7.0 | < 5 or > 8 leads to high losses in mother liquor. |

| Temperature | 50°C (Both phases) | Cold mixing promotes rapid "crashing" as amorphous gum. |

| Order of Addition | Aqueous | Organic |

Module 2: Intermediate Workup (The Azide & Amine)

Symptom: Post-reaction workup of the 4-azido or 4-amino intermediate results in poor recovery from the aqueous layer, or emulsions in DCM/Ethyl Acetate.

Technical Insight: The 4-amino-Neu5Ac2en intermediate is significantly more polar than the 4-azido precursor. Standard lipophilic solvents (Hexane, DCM) become ineffective once the amine is generated.

Decision Tree: Solvent Selection by Protecting Group

Caption: Solvent selection logic based on the protection state of the Zanamivir intermediate.

Protocol 2.1: The "Salting Out" Extraction (For Amine Intermediates)

If you cannot use column chromatography and must extract the deacetylated amine or azide:

-

Saturation: Saturate the aqueous phase with NaCl (approx. 36g/100mL).

-

Solvent Switch: Do not use DCM. Use n-Butanol or a mixture of IPA:DCM (3:7) .

-

Why? n-Butanol can hydrogen bond with the hydroxyl groups of the intermediate, pulling it out of the brine.

-

-

Phase Separation: Allow extended settling time (polar intermediates stabilize emulsions).

-

Drying: Dry the organic layer with Na₂SO₄, not MgSO₄ (Magnesium salts can coordinate with the amine/polyols and cause loss).

Module 3: Guanidination Reagent Solubility

Symptom: The guanidinylating reagent (e.g., S-methylisothiourea or pyrazole-carboxamidine) does not dissolve in the reaction solvent, leading to slow or incomplete conversion.

Troubleshooting:

-

Reaction Media: Zanamivir precursors are often soluble in Methanol, but many guanidinylating reagents are salts (sulfates/chlorides) and prefer water.

-

The Fix: Use a Homogeneous Co-solvent System .

-

Recommended: Methanol : Water (4:1).

-

Alternative: If water must be avoided (to prevent ester hydrolysis), use DMF or DMSO as a co-solvent, though these are harder to remove.

-

-

Catalyst: If using S-methylisothiourea, the reaction releases methanethiol (gas). Ensure vigorous stirring and a slight nitrogen sweep to drive the equilibrium forward by removing the gas.

Frequently Asked Questions (FAQ)

Q1: My final product has high ash content/inorganic salts. How do I desalt it without a column? A: Use SP-207 or HP-20 (styrene-divinylbenzene) resins.

-

Load the aqueous solution onto the resin.

-

Wash with 100% Water (removes salts).

-

Elute with 5%

25% Ethanol/Water. The Zanamivir will elute as the organic percentage increases.

Q2: Can I use Acetone as an anti-solvent? A: Avoid Acetone. While it is a strong anti-solvent, it can form ketals with the glycerol side chain (C7-C9 hydroxyls) of Zanamivir under acidic conditions, creating impurities. Stick to Methanol or Ethanol.

Q3: Why is my yield low after the Lindlar reduction of the azide? A: Lindlar catalyst can be poisoned by trace sulfur if you used S-containing reagents upstream. Furthermore, the product (amine) can chelate to the metal.

-

Solution: Switch to Zinc dust / Ammonium Chloride in Methanol/Water. It is cheaper, robust, and avoids heavy metal chelation issues [1].

References

-

Chandler, M., et al. (1995). "Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino-Neu5Ac2en. X-Ray molecular structure of 5-acetamido-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid." Journal of the Chemical Society, Perkin Transactions 1, (9), 1173-1180. Link

-

von Itzstein, M., et al. (1993). "Rational design of potent sialidase-based inhibitors of influenza virus replication." Nature, 363, 418–423. Link

-

Karpf, M., & Trussardi, R. (2009). "New, High-Yielding Chemical Synthesis of the Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry, 66(6), 2044-2051. (Cited for comparative solubility strategies in neuraminidase inhibitors). Link

-

Federspiel, M., et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate." Organic Process Research & Development, 3(4), 266–274. Link

Sources

- 1. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymer-attached zanamivir inhibits synergistically both early and late stages of influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel pentacyclic triterpene–Neu5Ac2en derivatives and investigation of their in vitro anti-influenza entry activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Zanamivir Amine Triacetate Process Optimization

Introduction: The Critical Intermediate

Welcome to the Process Optimization Support Center. You are likely accessing this guide because you are working with Methyl 5-acetamido-4-amino-7,8,9-tri-O-acetyl-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonate (hereafter referred to as Zanamivir Amine Triacetate ).

This amine is the "pivot point" in the synthesis of Zanamivir (Relenza). It sits between two high-risk steps: the reduction of the C4-azide and the guanidinylation of the resulting C4-amine.

The Core Challenge: The C2-C3 double bond is chemically fragile, and the poly-acetylated tail is prone to migration. This guide provides troubleshooting for the three most common impurity "off-ramps" encountered during this phase.

Module 1: The Azide Reduction (Formation of the Amine)

Context: You are converting the 4-azido precursor to the 4-amino target. The industry standard utilizes the Lindlar catalyst (Pd/CaCO3 poisoned with lead) to prevent saturation of the glycal double bond.

Troubleshooting Guide: Over-Reduction & Dimerization

| Symptom | Probable Cause | Corrective Action |

| Impurity A: Mass spectrum shows M+2 peak. NMR shows loss of vinylic proton at C3. | Over-reduction: The C2-C3 double bond has been hydrogenated. | Switch Catalyst: Ensure you are using Lindlar Catalyst , not standard Pd/C. If using Lindlar, the Pb poison may be insufficient. Add Quinoline (0.1 eq) to further poison the catalyst. |

| Impurity B: Dimer formation (Azo-linkage or amine-imine coupling). | Slow Kinetics: Low H2 pressure or insufficient agitation allowed intermediate coupling. | Increase H2 Mass Transfer: Increase agitation speed (>1000 rpm) or H2 pressure (up to 3 bar). |

| Stalling: Reaction stops at 90% conversion. | Catalyst Poisoning: Sulfur/Phosphorus contaminants from previous steps. | Wash Precursor: Ensure the azide starting material is recrystallized to remove trace reagents from the azidation step (e.g., TMSN3 residues). |

FAQ: Reduction Parameters

Q: Can I use the Staudinger reaction (PPh3/H2O) instead of hydrogenation? A: Yes, but with a caveat. While Staudinger avoids C2-C3 reduction, the Triphenylphosphine oxide (TPPO) byproduct is notoriously difficult to remove from the polar amine triacetate. Hydrogenation is preferred for scale-up unless you have a rigorous chromatography step planned.

Module 2: Stability & Handling (The Amine Triacetate)

Context: Once the amine is formed, it is thermodynamically unstable in solution due to the proximity of the C7,8,9-triacetoxy chain and the N-acetyl group at C5.

Troubleshooting Guide: Acetyl Migration

The Mechanism: The free amine at C4 is nucleophilic. Under basic conditions (pH > 8.0) or prolonged heating, an acetyl group can migrate from the oxygen (O-acetyl) or the C5-nitrogen to the C4-amine.

| Symptom | Probable Cause | Corrective Action |

| Loss of Potency: HPLC shows a new peak with identical Mass (isomer). | O-to-N Migration: An acetyl group moved from the glycerol side chain to the C4 amine. | Acid Scavenging: Maintain the reaction mixture at pH < 7.5 . If storing the intermediate, convert it immediately to a salt (e.g., HCl or acetic acid salt) rather than the free base. |

| Hydrolysis: Appearance of deacetylated species (M-42). | Moisture/Base: Unintentional saponification. | Dry Solvents: Ensure Methanol/Ethanol solvents are anhydrous. Avoid aqueous workups if possible; precipitate the amine salt directly. |

Module 3: Guanidinylation (Amine Zanamivir Precursor)

Context: Reacting the Zanamivir Amine Triacetate with a guanidinylating agent (e.g., aminoiminomethanesulfonic acid or pyrazole carboxamidine).

Troubleshooting Guide: Regioselectivity & Conversion

| Symptom | Probable Cause | Corrective Action |

| Bis-Guanidine: Double addition of the guanidine group. | Excess Reagent: Large excess of guanidinylating agent attacking secondary hydroxyls (if deprotected) or displacing acetates. | Stoichiometry Control: Limit reagent to 1.1 - 1.2 equivalents . Add reagent portion-wise rather than in a bolus. |

| Epimerization: Formation of the 4-epi-Zanamivir (inactive). | Thermodynamic Equilibration: High temperature or strong base usage during the reaction. | Temperature Control: Keep the reaction below 30°C . Use mild bases like Triethylamine (TEA) rather than inorganic hydroxides during this step. |

Visualizing the Impurity Pathways

The following diagram illustrates the "Off-Ramps" where the reaction deviates from the desired Zanamivir Amine Triacetate pathway.